

# Ab Initio Calculations of Nitromethane's Molecular Structure: A Technical Guide

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Compound of Interest		
Compound Name:	Nitromethane	
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#### Introduction

Nitromethane (CH<sub>3</sub>NO<sub>2</sub>), the simplest organic nitro compound, serves as a fundamental model system in computational chemistry for studying the effects of electron-withdrawing groups on molecular structure and properties. Its relatively small size allows for the application of high-level ab initio quantum mechanical methods, providing a rigorous benchmark for theoretical approaches against experimental data. This technical guide provides an in-depth overview of the ab initio calculation of **nitromethane**'s molecular structure, presenting a comparative analysis of various theoretical methods and a detailed protocol for performing such calculations.

## Data Presentation: A Comparative Analysis of Theoretical and Experimental Geometries

The molecular structure of **nitromethane** has been extensively studied using a variety of ab initio methods and experimental techniques. The following tables summarize the key geometric parameters—bond lengths and bond angles—obtained from different levels of theory and compare them with experimental values derived from gas-phase studies. This allows for a direct assessment of the accuracy of different computational approaches.



Table 1: Comparison of Calculated and Experimental Bond Lengths (in Ångströms, Å) for **Nitromethane** 

Method/Basis Set	C-N Bond Length (Å)	N-O Bond Length (Å)	C-H Bond Length (Å)
Experimental	1.489	1.224	1.088
Hartree-Fock (HF)/6- 31G	1.484	1.185	1.082
MP2/cc-pVDZ	1.493	1.245	1.093
MP2/aug-cc-pVTZ	1.487	1.238	1.091
B3LYP/6-31G	1.490	1.220	1.090
B3LYP/6-311+G*	1.488	1.222	1.089
PW91/Plane Wave (495 eV)	1.499	1.229	1.098

Note: Experimental data is from the NIST Computational Chemistry Comparison and Benchmark Database.

Table 2: Comparison of Calculated and Experimental Bond Angles (in Degrees, °) for **Nitromethane** 



Method/Basis Set	O-N-O Bond Angle (°)	H-C-N Bond Angle (°)
Experimental	125.3	107.2
Hartree-Fock (HF)/6-31G	126.1	107.8
MP2/cc-pVDZ	125.0	107.5
MP2/aug-cc-pVTZ	125.1	107.4
B3LYP/6-31G	125.4	107.6
B3LYP/6-311+G*	125.3	107.5
PW91/Plane Wave (495 eV)	125.2	107.3

Note: Experimental data is from the NIST Computational Chemistry Comparison and Benchmark Database.

### **Experimental and Computational Protocols**

The ab initio calculations summarized above follow a standardized computational protocol to determine the equilibrium geometry of the **nitromethane** molecule. This section details the typical workflow and methodologies employed.

#### **Computational Methodology: Geometry Optimization**

The primary goal of the computational protocol is to find the minimum energy structure of the molecule on its potential energy surface. This is achieved through a process called geometry optimization.

Step-by-Step Protocol for Geometry Optimization using Gaussian:

Molecule Specification: The initial step involves defining the atomic composition and initial
coordinates of the nitromethane molecule. This is typically done using a molecule builder in
a graphical user interface (e.g., GaussView) or by providing a Z-matrix or Cartesian
coordinates in the input file. The charge is set to 0 and the spin multiplicity to 1 (singlet
state).



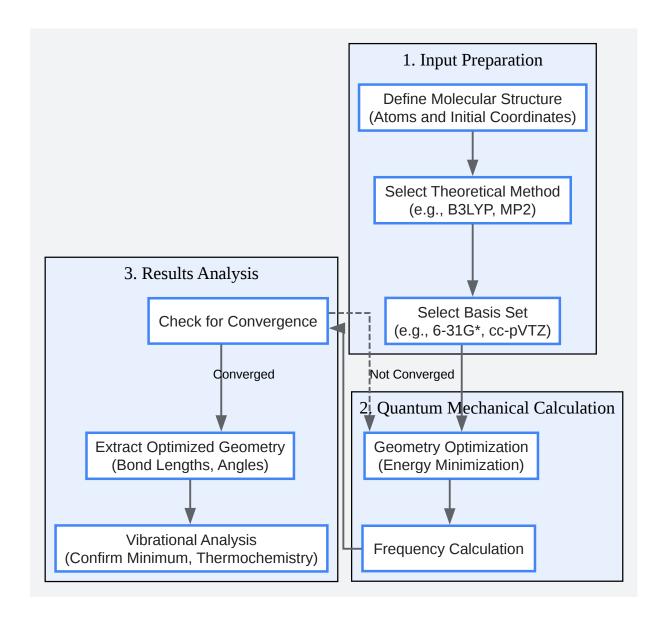
- Selection of Theoretical Method and Basis Set: The choice of the level of theory is crucial for the accuracy of the calculation. This involves selecting a quantum mechanical method (e.g., Hartree-Fock, MP2, or a DFT functional like B3LYP) and a basis set (e.g., 6-31G\*, cc-pVDZ). This selection is specified in the route section of the Gaussian input file.
- Job Type Specification: The input file must specify the type of calculation to be performed.
   For geometry optimization, the Opt keyword is used. It is also standard practice to include the Freq keyword to calculate vibrational frequencies at the optimized geometry. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to compute thermochemical properties.
- Execution of the Calculation: The input file is then submitted to the quantum chemistry software package (e.g., Gaussian). The software iteratively adjusts the positions of the atoms to minimize the total energy of the molecule until a stationary point is found that meets specific convergence criteria for forces and displacements.
- Analysis of the Output: Upon completion of the calculation, the output file contains a wealth
  of information. The key results to be extracted for molecular structure are the final optimized
  Cartesian coordinates, from which bond lengths, bond angles, and dihedral angles can be
  calculated. The output also includes the final energy of the molecule and the results of the
  frequency calculation.

Example Gaussian 09 Input File for **Nitromethane** Geometry Optimization and Frequency Calculation:

### **Mandatory Visualizations**

To visually represent the workflow of an ab initio calculation for determining the molecular structure of **nitromethane**, the following diagrams are provided in the DOT language.

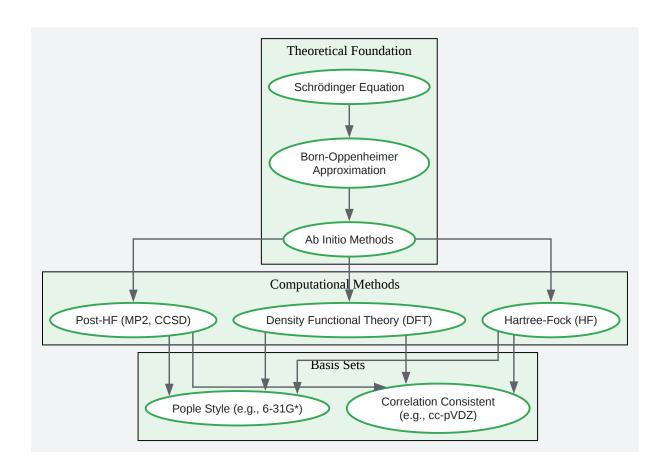




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Caption: Workflow for ab initio molecular structure calculation.





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